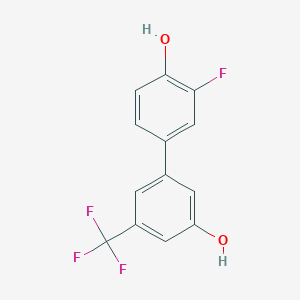
5-(3,5-Difluorophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Difluorophenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-DFTPM) is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a molecular weight of 312.3 g/mol and a melting point of 77-80°C. 5-DFTPM is soluble in ethanol, methanol, and chloroform, and is relatively insoluble in water. It has a strong odor and is considered to be slightly toxic.
Wissenschaftliche Forschungsanwendungen
5-DFTPM has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a building block in the synthesis of pharmaceuticals. It has also been used in the synthesis of dyes and pigments, as well as in the synthesis of organic semiconductors.
Wirkmechanismus
5-DFTPM has been shown to act as a Lewis acid, which is a type of electron-pair acceptor. It has been found to catalyze a variety of organic reactions, including the formation of carbon-carbon bonds, the formation of ethers, and the formation of amides. It has also been found to be effective in the synthesis of polymers.
Biochemical and Physiological Effects
5-DFTPM has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, including Escherichia coli and Pseudomonas aeruginosa. It has also been found to have anticancer activity, as well as anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-DFTPM has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and is relatively stable and easy to handle. It is also relatively nontoxic, making it suitable for use in a variety of laboratory settings. However, it is important to note that 5-DFTPM is a highly reactive compound, and should be handled with care in order to avoid potential hazards.
Zukünftige Richtungen
Due to its various biochemical and physiological effects, 5-DFTPM has a great potential for further research. Some potential future directions include further investigation into its antimicrobial, anticancer, and antioxidant properties, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and pigments. Additionally, further research into its role as a catalyst in the synthesis of polymers could lead to new and improved methods for the production of these materials.
Synthesemethoden
5-DFTPM can be synthesized through a two-step reaction. The first step involves the reaction of 3,5-difluorophenol with trifluoromethyl iodide in the presence of potassium carbonate, followed by an oxidation with potassium bromate in acetic acid. The product is then purified by recrystallization from ethyl acetate.
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O2/c14-9-1-7(2-10(15)5-9)8-3-11(19)6-12(4-8)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPYQACKJZDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686583 |
Source


|
| Record name | 3',5'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-32-8 |
Source


|
| Record name | 3',5'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














